4-Methoxybenzenethiol
Overview
Description
4-Methoxybenzenethiol is a chemical compound that is structurally related to phenol derivatives, with a methoxy group (-OCH3) attached to the benzene ring and a thiol group (-SH) as a functional group. It is an aromatic compound that can participate in various chemical reactions due to the presence of the reactive thiol group.
Synthesis Analysis
The synthesis of compounds related to 4-Methoxybenzenethiol involves various chemical reactions. For instance, the Knoevenagel reaction has been used to synthesize photoluminescent phenylene vinylene oligomers starting from (4-methoxyphenyl)acetonitrile . Another study reports the one-pot synthesis of 2-(3-methoxybenzoyl)-3-methyl-4H-1,4-benzothiazines through the condensation and oxidative cyclization of 2-aminobenzenethiols . Additionally, a new method for synthesizing 4-methoxyphenol, a compound structurally similar to 4-Methoxybenzenethiol, has been studied, starting from 4-methoxy-1-nitrobenzene .
Molecular Structure Analysis
The molecular structure of 4-Methoxybenzenethiol derivatives is characterized by the presence of a methoxy group and other substituents on the benzene ring. The structure of these compounds can influence their photophysical characteristics, as seen in the study of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes . The regioselective replacement of the methoxy group in 3,4,5-trimethoxybenzaldehyde dimethylacetal has been employed in the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes .
Chemical Reactions Analysis
4-Methoxybenzenethiol and its derivatives can undergo various chemical reactions. For example, o-aminobenzenethiol, a related compound, has been used in a novel addition reaction to obtain 5-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-2-yl)-2-thioxo-4-thiazolidones . The synthesis of 8-substituted-2,5-dihydro-2-(4-N-dimethylaminophenyl)-4-(4-methoxyphenyl)-1,5-benzothiazepines involves the reaction of substituted 2-aminobenzene-thiols with 4-Ndimethylaminobenzal-4-methoxy acetophenone .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methoxybenzenethiol derivatives are influenced by their molecular structure. The photoluminescent properties of phenylene vinylene oligomers are affected by the state of the material, showing a large bathochromic shift in the crystalline state compared to molecular solutions . The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs, demonstrates the importance of substituents on the benzene ring for the compound's properties and potential applications .
Scientific Research Applications
Directed Lithiation
Keith Smith, C. M. Lindsay, and G. J. Pritchard (1989) explored the directed lithiation of arenethiols, including 4-methoxybenzenethiol. Their study showed that 4-methoxybenzenethiol undergoes C-lithiation adjacent to the methoxy group, highlighting its role in forming ortho-substituted arenethiol derivatives, crucial in chemical synthesis (Smith, Lindsay, & Pritchard, 1989).
Thermochemistry and Molecular Interactions
M. Varfolomeev et al. (2010) conducted thermochemical and spectroscopic studies on methoxyphenols, including 4-methoxybenzenethiol. Their research provides valuable insights into the molecular interactions and thermodynamic properties of these compounds, relevant in various scientific applications (Varfolomeev et al., 2010).
Chemical Synthesis
S. Yazıcı et al. (2007) detailed the synthesis of N-(p-Methoxyphenylsulfanyl)phthalimide using 4-methoxybenzenethiol, illustrating its utility in synthesizing complex chemical compounds (Yazıcı et al., 2007).
Conversion in Aqueous Alkaline Solutions
R. Alén's (1991) study on the thermochemical conversion of methoxybenzene, including 4-methoxybenzenethiol, in aqueous alkaline solutions under heat and pressure, sheds light on its potential applications in the development of liquid fuels from pulping liquors (Alén, 1991).
Thiolation of Methoxybenzenes
Kelu Yan et al. (2015) developed a method for the direct thiolation of methoxybenzenes using catalytic iodine, demonstrating an innovative approach to synthesizing valuable thioethers, which has significant implications in organic synthesis (Yan et al., 2015).
Electrochemical and Surface Studies
J. Rappich et al. (2006) investigated the electrochemical grafting of phenyl layers, including 4-methoxybenzene, on Si surfaces. Their study provides insights into the electronic properties and potential applications of 4-methoxybenzenethiol in surface modifications and coatings (Rappich et al., 2006).
Biotransformation in Aquatic Species
R. Kolanczyk et al. (1999) studied the biotransformation of 4-methoxyphenol in rainbow trout, providing information on its metabolic pathways and aquatic toxicity, which is crucial for environmental and ecological research (Kolanczyk et al., 1999).
Safety And Hazards
properties
IUPAC Name |
4-methoxybenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-8-6-2-4-7(9)5-3-6/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFAOMSJMGEFTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219873 | |
Record name | Benzenethiol, p-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzenethiol | |
CAS RN |
696-63-9 | |
Record name | 4-Methoxybenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methoxybenzenethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenethiol, p-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXYBENZENETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N68LMU0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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